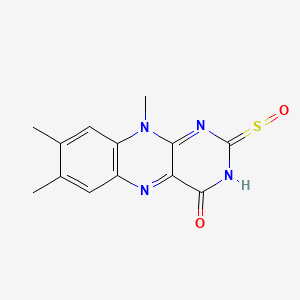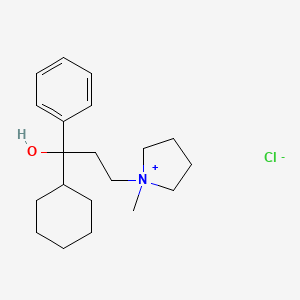
Tricyclamol Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclamol chloride is a racemate.
Applications De Recherche Scientifique
Corrosion Inhibition
Tricyclamol chloride has been explored for its potential in inhibiting corrosion, particularly in the context of nuclear installations where chloride ions, produced by the degradation of organic seals and oils, enhance pitting corrosion. Studies like that by Bellanger (2006) in "Corrosion Science" discuss this application, focusing on its effectiveness in preventing localized corrosion in stainless steels in environments with chloride ions, such as low-level radioactive water containing tritium, a radionuclide used in the nuclear industry (Bellanger, 2006).
Catalysis in Organic Synthesis
Research has shown that tricyclamol chloride can act as a catalyst in organic synthesis. For instance, Moosavi-Zare et al. (2014) in "RSC Advances" described its use in synthesizing 1,2,4,5-tetrasubstituted imidazoles. This highlights tricyclamol chloride's ability to catalyze multi-component condensation reactions efficiently under neutral and solvent-free conditions (Moosavi-Zare et al., 2014).
Environmental Impact Studies
There are studies like those by Calafat et al. (2007) in "Environmental Health Perspectives" examining the environmental and health impacts of related compounds, such as triclosan. These studies assess the exposure to these compounds in the general population, providing insights into their environmental persistence and potential impacts (Calafat et al., 2007).
Antibacterial Applications and Resistance
Research by Harrison et al. (2019) in "Environmental Pollution" investigated the impact of benzalkonium chloride, a compound replacing triclosan in antibacterial soaps, on antibiotic resistance. This study is relevant as it highlights the broader context of antimicrobial compounds, including tricyclamol chloride, and their role in environmental antibiotic resistance (Harrison et al., 2019).
Phase Behavior in Chemical Systems
Studies like that by Anderson et al. (2009) in "Green Chemistry" explore the phase behavior of compounds like trihexyl(tetradecyl)phosphonium chloride in mixtures with water and other solvents. This research is crucial for understanding the applications of such compounds in chemical separations and catalysis (Anderson et al., 2009).
Applications in Material Science
The potential of tricyclamol chloride in material science, particularly in the hydration and setting of construction materials like tricalcium silicate, is also noteworthy. Juenger et al. (2005) in "Cement and Concrete Research" discussed how calcium chloride, a related compound, affects the hydration of tricalcium silicate, indicating a broader area of research where tricyclamol chloride might find applications (Juenger et al., 2005).
Propriétés
Numéro CAS |
3818-88-0 |
|---|---|
Nom du produit |
Tricyclamol Chloride |
Formule moléculaire |
C20H32ClNO |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |
InChI |
InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PISKUTGWQHZKIK-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
SMILES canonique |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Autres numéros CAS |
3818-88-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




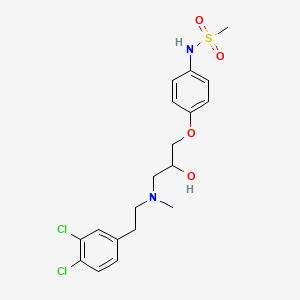

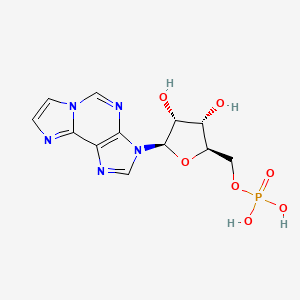

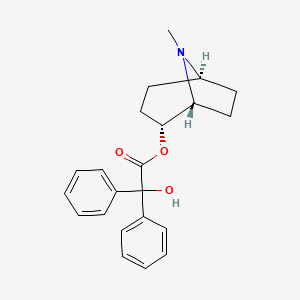
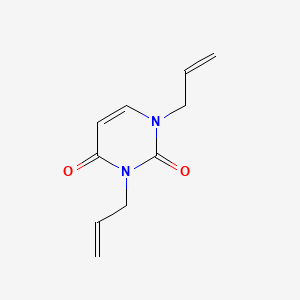

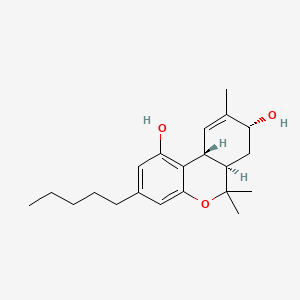
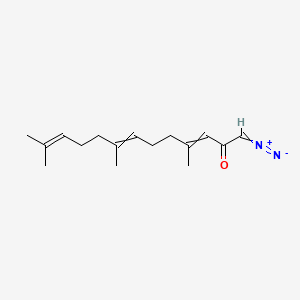

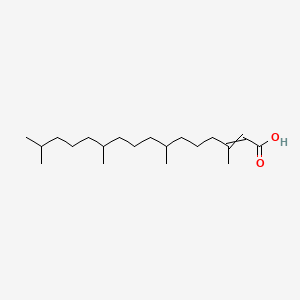
![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)
